2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Halogen exchange Nucleophilic aromatic substitution Synthetic methodology

Researchers requiring a versatile brominated imidazole scaffold for cross-coupling often face inconsistent reactivity from chloro or iodo analogs. 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile provides the optimal balance of reactivity and stability for reliable Suzuki-Miyaura couplings, enabling efficient parallel synthesis of drug-like libraries. • Balanced reactivity: Bromine at the 2-position ensures efficient cross-coupling without the instability of iodo analogs or the sluggishness of chloro derivatives. • Dual cyano groups: Electron-withdrawing substituents at positions 4 and 5 activate the ring for SNAr and facilitate push-pull chromophore synthesis. • Supply assurance: Available in 98% purity with standard storage at 2-8°C under inert atmosphere; ships ambient.

Molecular Formula C6H3BrN4
Molecular Weight 211.02 g/mol
CAS No. 115905-43-6
Cat. No. B040944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
CAS115905-43-6
Molecular FormulaC6H3BrN4
Molecular Weight211.02 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1Br)C#N)C#N
InChIInChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3
InChIKeyROALCCYWMDMWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Product Overview


2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS 115905-43-6) is a nitrogen-rich heterocyclic compound featuring a brominated imidazole core with two cyano substituents at the 4 and 5 positions [1]. Its molecular formula is C6H3BrN4, with a molecular weight of 211.02 g/mol [1]. This compound serves as a versatile building block, particularly valued for the reactivity conferred by the bromine atom at the 2-position, which facilitates a range of transformations including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2].

Cross-coupling building block
Supports Suzuki-Miyaura, Sonogashira, and Heck reactions.
Halogen exchange precursor
Controlled transformation to 2-fluoro and 2-chloro analogs.
Photonic material precursor
Reported use in push-pull chromophores with photoinduced birefringence.

Differentiation from Halogen Analogs


Substituting 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile with a close analog like the 2-chloro, 2-iodo, or non-halogenated version can lead to significant changes in reactivity, physicochemical properties, and ultimate application performance. The identity of the substituent at the 2-position is not arbitrary; it directly dictates the compound's utility in specific synthetic pathways, its electronic character, and its behavior in downstream materials. The quantitative evidence below demonstrates that the bromine atom provides a unique balance of reactivity and stability [1] that is distinct from its chloro (less reactive) and iodo (more reactive but less stable) counterparts, making the bromo derivative the optimal choice for a range of critical scientific applications.

Halogen identity governs reactivity
The 2-bromo substituent provides a well-established balance of reactivity and stability for cross-coupling. Chloro analogs may require more forcing conditions, while iodo analogs can introduce side reactions and decomposition.
Controlled derivatization window is compound-specific
Thermal halogen exchange steps to 2-chloro and further demethylation are tuned around the bromo starting material; substituting with chloro or iodo shifts the accessible temperature window and reaction outcome.
Lipophilicity profile may shift
Predicted logP values differ among halogen analogs. Changes in lipophilicity can influence solubility and membrane partitioning in downstream applications, requiring re-optimization if halogen is changed.

Quantitative Comparative Evidence


Balanced Halogen Exchange Reactivity

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile demonstrates a unique, moderate reactivity profile in halogen exchange reactions compared to its analogs. It reacts with potassium fluoride to yield the 2-fluoro derivative, and with lithium chloride at 150°C to produce the 2-chloro derivative [1]. Critically, the 2-chloro derivative, once formed, can be further demethylated upon additional heating to 210°C [1], highlighting the bromo compound's optimal position in the reactivity scale for controlled derivatization. The bromo compound serves as a versatile intermediate that can be selectively transformed into other valuable 2-haloimidazoles without the extreme conditions or instability associated with other halogens.

Halogen Exchange Reactivity
Head-to-head
Target (Br): LiCl, 150 °C → 2-chloro derivative.
Comparator (formed 2-Cl): further demethylation at 210 °C.
Supports controlled derivatization pathway
Demethylation observed at higher temperature; review for process robustness.
Halogen exchange Nucleophilic aromatic substitution Synthetic methodology

Optimal Suzuki-Miyaura Cross-Coupling Reactivity

The 2-bromo substituent on 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile provides a reactivity profile that is widely recognized as optimal for many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. This is based on the well-established general reactivity order of aryl halides in oxidative addition, the rate-determining step for many such reactions: I > Br >> Cl [2]. While the iodo analog is more reactive, its greater cost and lower stability often lead to unwanted side reactions and decomposition . Conversely, the chloro analog is significantly less reactive, often requiring harsher conditions or specialized, more expensive catalysts [2]. The bromo compound occupies the 'sweet spot,' offering high, reliable reactivity under standard conditions without the drawbacks of the iodo analog.

Suzuki Coupling Reactivity
Class-level
Reactivity rank: C-I > C-Br >> C-Cl
Reported rank supports cross-coupling selection
Class-level inference; verify with specific catalyst/ligand systems.
Cross-coupling Suzuki-Miyaura C-C bond formation Catalysis

Lipophilicity Differentiation in Medicinal Chemistry

The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile has a computed XLogP3 value of 1.1 [1], which falls between that of its 2-chloro analog (predicted XLogP of 0.56) and its 2-iodo analog (predicted XLogP of 1.61) . This intermediate lipophilicity provides a distinct advantage, offering a balance between membrane permeability and aqueous solubility that is often desired for oral bioavailability and overall drug-likeness [2].

Lipophilicity Differentiation
Context-dependent
XLogP3: Br 1.1 vs. Cl 0.56 vs. I 1.61
Intermediate lipophilicity may suit drug-like property space
Predicted values; confirm experimentally for lead series.
Lipophilicity Drug design Physicochemical properties ADME

Photoinduced Birefringence in Optical Materials

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a proven precursor for synthesizing advanced chromophores for optical applications. Specifically, it has been used to synthesize a series of chromophores (IM1-IM6) that were doped into poly(methyl methacrylate) (PMMA) films [1]. These films exhibited significant photoinduced birefringence, a key property for optical data storage and photonic devices. Under experimental conditions, the maximal changes in photoinduced optical effects were observed when the ratio between fundamental and writing beam intensities was approximately 7:1 [1]. Furthermore, the compound itself has been reported to produce birefringence when exposed to a wavelength of 400 nm .

Photoinduced Birefringence
Reported
Maximal optical effects at ~7:1 intensity ratio; birefringence at 400 nm.
Supports optical material research application
Observed in PMMA films doped with derived chromophores; conditions require replication.
Nonlinear optics Chromophores Birefringence Photonic materials

Research and Industrial Applications


Medicinal Chemistry: Suzuki-Miyaura Library Synthesis

Leverage the optimal reactivity of the 2-bromo substituent for high-throughput parallel synthesis of drug-like molecules. The compound's balanced lipophilicity (XLogP3 = 1.1) [1] and reliable performance in Suzuki-Miyaura cross-couplings [2] make it an ideal core scaffold for generating diverse arrays of 2-aryl/heteroaryl imidazole-4,5-dicarbonitriles. This approach is particularly well-suited for medicinal chemistry programs seeking to explore structure-activity relationships (SAR) around a moderately lipophilic, nitrogen-rich heterocyclic core.

Controlled Synthesis of Haloimidazole Intermediates

Utilize the compound's well-defined halogen exchange reactivity to efficiently produce valuable 2-fluoro- and 2-chloro-1-methyl-1H-imidazole-4,5-dicarbonitrile derivatives [3]. The ability to perform these transformations under controlled thermal conditions (150°C for chloro, with further demethylation at 210°C) [3] provides process chemists with a robust and scalable route to a family of related building blocks from a single, commercially viable starting material, thereby simplifying supply chain logistics and reducing process development time.

Chromophores for Photonic Devices

Employ 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile as a validated precursor for the synthesis of push-pull chromophores [4]. These chromophores can be incorporated into polymer matrices like PMMA to create films exhibiting significant photoinduced birefringence [4]. This application is directly relevant for the development of advanced materials for optical data storage, holographic recording, and integrated photonic circuits, where precise control over light-matter interactions is paramount.

Exploring SNAr on Electron-Deficient Imidazoles

The combination of the electron-withdrawing cyano groups and the labile bromine atom makes this compound an excellent model substrate for investigating SNAr mechanisms [3]. Its reactivity with a wide range of nucleophiles can be systematically studied to expand the synthetic toolbox for functionalizing electron-deficient heterocycles, providing valuable training for students and contributing to the fundamental knowledge of organic reaction mechanisms.

Application
Selection Property
Validation Focus
Drug discovery library synthesis
Cross-coupling reactivity and moderate lipophilicity
SAR diversification around a heterocyclic core
Haloimidazole intermediate synthesis
Halogen exchange versatility
Thermal transformation control and process scalability
Photonic material development
Chromophore precursor performance
Photoinduced birefringence characterization
SNAr mechanism studies
Electron-deficient heterocycle reactivity
Nucleophilic substitution scope investigation

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